molecular formula C10H13BrN2O B3308608 3-amino-N-(4-bromo-2-methylphenyl)propanamide CAS No. 938517-29-4

3-amino-N-(4-bromo-2-methylphenyl)propanamide

Cat. No. B3308608
CAS RN: 938517-29-4
M. Wt: 257.13 g/mol
InChI Key: MEHJCODAEDSSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-amino-N-(4-bromo-2-methylphenyl)propanamide” is a chemical compound with the CAS number 938517-29-4 . It has a molecular weight of 257.13 and its molecular formula is C10H13BrN2O .


Molecular Structure Analysis

The InChI code for “3-amino-N-(4-bromo-2-methylphenyl)propanamide” is 1S/C10H13BrN2O/c1-7-6-8(11)2-3-9(7)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“3-amino-N-(4-bromo-2-methylphenyl)propanamide” is a powder . Unfortunately, specific physical properties such as melting point, boiling point, and density are not available in the current data .

Scientific Research Applications

Pharmacological Research

In pharmacological research, compounds similar to 3-amino-N-(4-bromo-2-methylphenyl)propanamide are explored for their therapeutic potential. For example, studies on MDMA (3,4-methylenedioxymethamphetamine) have investigated its use in psychotherapy, particularly for treating PTSD and alcohol use disorder (Sessa, Higbed, & Nutt, 2019). Another study on FTY720, a compound structurally different but within the realm of pharmacological research involving amides, shows its potential in cancer therapy (Zhang et al., 2013).

Biochemical Applications

Biochemically, research on branched aldehydes, which are structurally related to the target compound by involving modifications to amino acids, highlights their importance in flavor chemistry within food products (Smit, Engels, & Smit, 2009). This indicates the potential for compounds like 3-amino-N-(4-bromo-2-methylphenyl)propanamide in food science, particularly in understanding and manipulating flavor profiles.

Materials Science and Analytical Chemistry

In materials science and analytical chemistry, the study of acrylamide, which shares a functional group (amide) with the target compound, offers insights into the toxicity and detection methods in food processing, highlighting the significance of these compounds in public health and safety (Pundir, Yadav, & Chhillar, 2019). Additionally, research on molecularly imprinted polymers for the detection of amino acids showcases the application of similar compounds in developing sensors and biosensors, which could be adapted for a wide range of analytical applications (Dinu & Apetrei, 2022).

Mechanism of Action

The mechanism of action for “3-amino-N-(4-bromo-2-methylphenyl)propanamide” is not available in the current data . The mechanism of action would depend on the specific biological or chemical context in which the compound is used.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-N-(4-bromo-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7-6-8(11)2-3-9(7)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHJCODAEDSSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-bromo-2-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(4-bromo-2-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(4-bromo-2-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(4-bromo-2-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-(4-bromo-2-methylphenyl)propanamide
Reactant of Route 5
3-amino-N-(4-bromo-2-methylphenyl)propanamide
Reactant of Route 6
3-amino-N-(4-bromo-2-methylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.